N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Overview
Description
N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.17902698 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation in Medicinal Chemistry : Compounds similar to N-benzyl-N-methyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide have been synthesized and evaluated for their potential as medicinal agents. For example, benzo[h]cinnolinones and 3H-benzo[6,7]cyclohepta[1,2-c]pyridazinones were synthesized and showed significant antihypertensive and antithrombotic properties (Cignarella et al., 1989).
Alzheimer's Disease Research : Research on compounds like GSK189254, which binds to histamine H3 receptors, has shown potential in improving cognitive performance in models of Alzheimer's disease. This highlights the relevance of such compounds in neurodegenerative disease research (Medhurst et al., 2007).
Cardiotonic Activity : Research on dihydropyridazinone derivatives has revealed their potent positive inotropic effect, indicating their potential application in cardiotonic therapies (Robertson et al., 1986).
Synthesis of Novel Heterocyclic Systems : The synthesis of novel pyridazin-3-one derivatives and their potential in creating new heterocyclic systems has been explored. These findings are significant for the development of new pharmaceuticals (Ibrahim & Behbehani, 2014).
Development of Antimitotic Agents : Investigations into the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates have revealed their potential as antimitotic agents, contributing to cancer research and therapy (Temple, 1990).
Exploration in Photovoltaic Efficiency : Studies on benzothiazolinone acetamide analogs have been conducted to understand their potential in photovoltaic efficiency, highlighting their relevance in renewable energy research (Mary et al., 2020).
Properties
IUPAC Name |
N-benzyl-N-methyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21(13-15-8-4-2-5-9-15)19(24)14-22-18(23)12-16-10-6-3-7-11-17(16)20-22/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOWANLVXEDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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